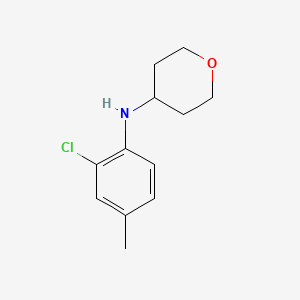

N-(2-chloro-4-methylphenyl)oxan-4-amine

Description

N-(2-Chloro-4-methylphenyl)oxan-4-amine is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a 2-chloro-4-methylphenyl group at the 4-position.

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-(2-chloro-4-methylphenyl)oxan-4-amine |

InChI |

InChI=1S/C12H16ClNO/c1-9-2-3-12(11(13)8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |

InChI Key |

WIIIGAWEISXDKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCOCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-methylphenyl)oxan-4-amine typically involves the reaction of 2-chloro-4-methylaniline with oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the oxan-4-amine structure .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-4-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as amine derivatives, oxides, and substituted phenyl compounds .

Scientific Research Applications

N-(2-chloro-4-methylphenyl)oxan-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxan-4-amine Derivatives

Table 1: Comparison of N-substituted oxan-4-amine analogs

Key Observations :

- Substituent Effects : The chloro and methyl groups in the target compound enhance electrophilic character compared to methoxy or propargyl analogs.

- Purity : Only N-(2,5-dimethylphenyl)oxan-4-amine HCl and N-(prop-2-yn-1-yl)oxan-4-amine report 95% purity, suggesting optimized synthetic protocols .

- Therapeutic Potential: No direct data exists for the target compound, but Tolonidine Nitrate (a structurally related imidazole derivative) shows antihypertensive activity, highlighting the pharmacological relevance of chloro-methylaryl motifs .

Heterocyclic Compounds with Chlorophenyl Groups

Table 2: Comparison with chlorophenyl-substituted heterocycles

Key Observations :

- Heterocycle Stability : The oxane ring in the target compound offers greater conformational flexibility compared to rigid oxadiazine or oxazole cores.

- Synthetic Complexity : Oxadiazine derivatives require dehydrosulfurization agents (e.g., I₂/Et₃N), while oxazole synthesis involves diazonium salt coupling, indicating divergent synthetic challenges .

- Biological Relevance : Chlorophenyl groups are common in bioactive molecules (e.g., Tolonidine Nitrate), suggesting the target compound may warrant further pharmacological screening .

Research Findings and Implications

- Structural Flexibility vs. Activity : The oxane ring’s flexibility may enhance binding to biological targets compared to planar heterocycles like oxadiazines.

- Synthetic Optimization : High-purity analogs (e.g., 95% pure N-(2,5-dimethylphenyl)oxan-4-amine HCl) highlight the importance of reaction conditions in minimizing by-products .

- Unanswered Questions : The target compound’s solubility, stability, and bioactivity remain uncharacterized in the reviewed literature.

Biological Activity

N-(2-chloro-4-methylphenyl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a chloro group at the 2-position and a methyl group at the 4-position on the phenyl ring, along with an oxan-4-amine structure. These substituents significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the chlorine and methyl groups can enhance binding affinity and selectivity towards molecular targets, potentially modulating various biochemical pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes by binding to their active sites, thereby altering their activity and affecting metabolic pathways.

- Receptor Interaction : The compound may also interact with various receptors, influencing cellular signaling pathways related to growth, proliferation, and apoptosis.

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in Table 1.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Antiviral Activity : In vitro studies demonstrated that derivatives of this compound exhibit significant antiviral activity against Human Adenovirus (HAdV), with some compounds showing IC50 values in the low micromolar range. For example, one derivative showed an IC50 of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), indicating a promising therapeutic window for further development .

- Cancer Research : In cancer models, this compound has been shown to induce apoptosis in specific cancer cell lines. The mechanism appears to involve modulation of receptor signaling pathways that regulate cell survival and death .

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. Variations in substituents have been shown to significantly affect biological activity:

- Substituent Effects : The introduction of different halogens or functional groups at various positions on the phenyl ring alters the compound's reactivity and biological profile. For instance, compounds with fluorine substitutions exhibit enhanced binding affinities compared to those with only chlorine .

- Therapeutic Potential : Ongoing studies aim to elucidate the full therapeutic potential of this compound in various disease models, particularly in oncology and virology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.